2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol
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Overview
Description
2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is a chemical compound with the molecular formula C17H18ClN3O It is known for its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group and an imine linkage to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol typically involves the reaction of 2-chlorobenzylamine with 4-formylphenol in the presence of a piperazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and phenol groups. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)phenol
- **4-((4-(2-Chlorobenzyl)piperazin-1-yl)imino)methyl)phenol
- **2-((4-(4-Chlorobenzyl)piperazin-1-yl)imino)methyl)phenol
Uniqueness
2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group and the imine linkage to the phenol ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-7-3-1-6-16(17)14-21-9-11-22(12-10-21)20-13-15-5-2-4-8-18(15)23/h1-8,13,23H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWODGNHLSJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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